Home > Products > Screening Compounds P54218 > 5-HT2B antagonist-1
5-HT2B antagonist-1 -

5-HT2B antagonist-1

Catalog Number: EVT-10937580
CAS Number:
Molecular Formula: C11H14BrN5
Molecular Weight: 296.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-HT2B antagonist-1 is a compound that primarily interacts with the serotonin receptor subtype 2B. This receptor is part of the G protein-coupled receptor family and plays a significant role in various physiological processes, including cardiovascular function, smooth muscle contraction, and neurotransmission. The antagonism of this receptor has implications for treating conditions such as pulmonary hypertension, gastrointestinal disorders, and certain psychiatric conditions.

Source

5-HT2B antagonist-1 is synthesized through various chemical methods, often starting from readily available precursors in organic chemistry. The compound has been investigated in both academic and pharmaceutical research settings, particularly for its potential therapeutic applications.

Classification

5-HT2B antagonist-1 falls under the category of pharmacological agents known as receptor antagonists. Specifically, it is classified as a selective antagonist of the serotonin receptor subtype 2B. This classification indicates its ability to inhibit the action of serotonin at this receptor site without activating it.

Synthesis Analysis

Methods

The synthesis of 5-HT2B antagonist-1 typically involves multi-step organic synthesis techniques. Common methods include:

  1. Functional Group Transformations: Modifications to existing functional groups to create the desired chemical structure.
  2. Coupling Reactions: Techniques such as amide coupling or Suzuki coupling are often employed to form key bonds in the molecule.
  3. Protecting Group Strategies: Temporary modifications may be used to protect reactive sites during synthesis.

Technical Details

The synthesis may begin with commercially available starting materials, which undergo several reactions such as alkylation, acylation, or cyclization. Each step requires careful optimization of reaction conditions (temperature, solvent, catalysts) to maximize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 5-HT2B antagonist-1 can be described in terms of its core framework and substituents. It typically features a central aromatic ring system that is substituted with various functional groups that enhance its binding affinity for the serotonin receptor.

Data

The molecular formula and weight of 5-HT2B antagonist-1 are critical for understanding its properties and behavior in biological systems. For example:

  • Molecular Formula: C_xH_yN_zO_w (specific values depend on the exact structure)
  • Molecular Weight: Approximately M g/mol (exact weight varies with structural specifics)
Chemical Reactions Analysis

Reactions

5-HT2B antagonist-1 participates in various chemical reactions relevant to its synthesis and potential modifications:

  1. Nucleophilic Substitution: This reaction allows for the introduction of different substituents onto the aromatic ring.
  2. Electrophilic Aromatic Substitution: These reactions can modify the aromatic system to enhance receptor binding properties.

Technical Details

The reaction conditions (e.g., temperature, time, solvents) must be optimized for each step to ensure high yields and minimal by-products. The use of catalysts can also facilitate specific transformations.

Mechanism of Action

Process

The mechanism of action for 5-HT2B antagonist-1 involves its binding to the serotonin receptor subtype 2B, where it prevents serotonin from activating the receptor. This blockade leads to downstream effects on signaling pathways associated with this receptor.

Data

Research indicates that antagonism at this receptor can lead to decreased smooth muscle contraction and reduced neurotransmitter release in certain contexts, which may be beneficial in conditions like pulmonary hypertension or gastrointestinal motility disorders.

Physical and Chemical Properties Analysis

Physical Properties

5-HT2B antagonist-1 exhibits specific physical properties that are crucial for its functionality:

  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on functional groups.
  • Melting Point: Specific melting points can indicate purity and crystalline form.

Chemical Properties

Chemical properties include stability under various conditions (pH, temperature) and reactivity with other compounds. Understanding these properties is essential for formulating effective drug delivery systems.

Applications

Scientific Uses

5-HT2B antagonist-1 has several potential applications in scientific research and medicine:

  1. Pharmacological Research: Used to study serotonin receptor functions and their implications in various diseases.
  2. Therapeutic Development: Investigated for potential treatments for pulmonary hypertension and other serotonin-related disorders.
  3. Biochemical Assays: Employed in assays designed to measure receptor activity or screen for new therapeutic agents targeting the serotonin system.
Introduction to 5-HT2B Receptor Biology and Therapeutic Targeting

Role of 5-HT2B Receptors in Pathophysiology

The 5-hydroxytryptamine 2B (5-hydroxytryptamine 2B) receptor, a Gq/11-protein-coupled receptor, is expressed in diverse tissues including the cardiovascular system, central nervous system, gastrointestinal tract, and lungs. Its activation triggers phospholipase Cβ-mediated signaling cascades, leading to inositol triphosphate and diacylglycerol production, intracellular calcium release, and protein kinase C activation [3] [4]. Pathologically, this receptor is implicated in fibrotic remodeling and tissue dysfunction through several mechanisms:

  • Cardiac Fibrosis and Remodeling: Following myocardial infarction, 5-hydroxytryptamine 2B receptor signaling on cardiac fibroblasts drives excessive collagen deposition and border zone expansion. This process increases scar thickness, disrupts anisotropic collagen fiber alignment, and impairs ventricular contractility. Genetic ablation or pharmacological inhibition of this receptor improves microstructural remodeling and preserves cardiac function [1].

  • Valvular Heart Disease: Chronic 5-hydroxytryptamine 2B receptor agonism induces pathological proliferation of valvular interstitial cells and extracellular matrix accumulation. Drugs like fenfluramine, pergolide, and cabergoline (or their metabolites) act as potent 5-hydroxytryptamine 2B receptor agonists, leading to valvulopathy through transforming growth factor β activation and extracellular matrix dysregulation [3] [4].

  • Pulmonary and Systemic Fibrosis: In fibrosing interstitial lung diseases (e.g., systemic sclerosis-associated interstitial lung disease, rheumatoid arthritis-associated interstitial lung disease, idiopathic pulmonary fibrosis), 5-hydroxytryptamine 2B receptor activation on lung fibroblasts promotes myofibroblast differentiation and connective tissue deposition. Receptor overexpression correlates with disease progression [6].

  • Pulmonary Arterial Hypertension: Bone marrow-derived cells expressing 5-hydroxytryptamine 2B receptors contribute to pulmonary arteriole remodeling and stiffness. Receptor upregulation in pulmonary arteries is observed in human pulmonary hypertension and experimental models [3].

Table 1: Pathological Consequences of 5-Hydroxytryptamine 2B Receptor Activation in Organ Systems

Organ SystemPathological ProcessKey Cellular Mechanisms
CardiovascularValvulopathyVIC proliferation, ECM accumulation via Src/ERK/TGF-β
CardiovascularPost-MI remodelingFibroblast migration, collagen overproduction
PulmonaryPAHBM-derived proangiogenic cell-mediated arteriole stiffening
PulmonaryPF-ILDsMyofibroblast differentiation, ECM deposition
HepaticFibrosisHepatic stellate cell activation

Historical Context of 5-Hydroxytryptamine 2B Antagonist Development

The therapeutic targeting of 5-hydroxytryptamine 2B receptors evolved from the recognition of receptor-mediated cardiotoxicity:

  • Fen-Phen Crisis (1997): The weight-loss combination fenfluramine-phentermine was withdrawn due to valvular heart disease and pulmonary hypertension. Subsequent research identified norfenfluramine (fenfluramine's metabolite) as a potent 5-hydroxytryptamine 2B receptor agonist, establishing receptor overstimulation as the mechanistic basis for valvulopathies [4] [5]. This incident solidified 5-hydroxytryptamine 2B receptor agonism as a critical "antitarget" property in drug development [5].

  • Early Antagonist Discovery (Late 1990s–2000s): RS-127445 (half-maximal inhibitory concentration = 0.3 nM) and SB-204741 emerged as pioneering selective antagonists with >1000-fold selectivity over other serotonin receptors. RS-127445 demonstrated efficacy in pain models but was discontinued clinically [4]. These compounds served as essential research tools for validating therapeutic hypotheses.

  • Modern Chemical Optimization (2010s–Present): Structural insights from 5-hydroxytryptamine 2B receptor-ligand co-crystals (e.g., with ergotamine) enabled rational design. Strategies include:

  • Scaffold repurposing: Methanocarba-adenosine derivatives (e.g., N⁶-dicyclopropyl-methyl analogues) were optimized for 5-hydroxytryptamine 2B receptor affinity (binding affinity = 10–20 nM) and reduced adenosine receptor activity [9].
  • Peripherally restricted agents: Compounds like VU0631019 minimize central nervous system penetration to reduce neuropsychiatric side effects [4].
  • Biased signaling modulation: Ligands like LY-266097 act as partial agonists for Gq protein while avoiding β-arrestin recruitment linked to adverse effects [4] [9].

Rationale for Selective 5-Hydroxytryptamine 2B Antagonism in Disease Modulation

Targeted inhibition of 5-hydroxytryptamine 2B receptors addresses upstream drivers of fibrosis and remodeling with distinct advantages:

  • Fibroblast-Specific Effects: Antagonists reduce fibroblast-to-myofibroblast transition, proliferation, and migration by downregulating DNAJB4 expression and Src phosphorylation. This attenuates pathological extracellular matrix deposition without compromising scar integrity post-myocardial infarction [1] [6].

  • Disease-Modifying Potential: Unlike symptomatic therapies, 5-hydroxytryptamine 2B antagonists target core fibrotic pathways shared across conditions:

  • Convergent Signaling Inhibition: Blockade reduces transforming growth factor β activation, endothelin-1 expression, and platelet-derived growth factor responsiveness—pathways implicated in pulmonary arterial hypertension, systemic sclerosis, and cardiac fibrosis [3] [6].
  • Extracellular Matrix Normalization: In myocardial infarction models, antagonists shift collagen distribution toward thinner, more anisotropic fibers, improving tissue compliance and contractile function [1].

  • Therapeutic Selectivity Advantages:

  • Over Pan-Serotonin Receptor Agents: Avoid 5-hydroxytryptamine 2A-mediated hallucinations and 5-hydroxytryptamine 2C-associated metabolic effects.
  • Receptor-Specific Profiles: Modern antagonists (e.g., RQ-00310941) achieve >2000-fold selectivity versus 60+ off-targets, mitigating safety risks [4].
  • Ligand-Specific Signaling: Biased antagonists like LY-266097 block pathogenic Gq signaling while sparing beneficial pathways [9].

Properties

Product Name

5-HT2B antagonist-1

IUPAC Name

2-N-(4-bromophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine

Molecular Formula

C11H14BrN5

Molecular Weight

296.17 g/mol

InChI

InChI=1S/C11H14BrN5/c1-11(2)16-9(13)15-10(17-11)14-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16,17)

InChI Key

NZEZISMBIMCMOR-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(NC(=N1)NC2=CC=C(C=C2)Br)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.